2H-1,4-Benzoxazine-2,3(4H)-dione

Catalog No.
S749832
CAS No.
3597-63-5
M.F
C8H5NO3
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-1,4-Benzoxazine-2,3(4H)-dione

CAS Number

3597-63-5

Product Name

2H-1,4-Benzoxazine-2,3(4H)-dione

IUPAC Name

4H-1,4-benzoxazine-2,3-dione

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,10)

InChI Key

MNDKNFRJYMSGTH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)O2

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)O2

Precursor for Organic Synthesis

Phthalimide serves as a valuable starting material for the synthesis of various organic molecules due to its reactive nature. The imide group present in its structure can be readily modified through different chemical reactions, allowing the creation of diverse functional groups and complex organic compounds. For instance, it can be used to synthesize:

  • N-substituted phthalimides: These derivatives find applications in medicinal chemistry and materials science .
  • Aromatic amines: Phthalimide can be converted to aromatic amines through a reduction reaction, which are crucial building blocks in numerous pharmaceuticals and dyes .
  • Heterocyclic compounds: Various heterocyclic compounds, including quinolones and isoindoles, can be synthesized using phthalimide as a starting material due to its ring structure and reactivity .

Catalyst and Reagent in Chemical Reactions

Phthalimide's unique properties make it a valuable catalyst and reagent in various chemical reactions. Here are some examples:

  • Acylation reactions: Phthalimide can act as a catalyst for acylation reactions, facilitating the introduction of acyl groups (R-CO-) onto other molecules .
  • Suzuki coupling reactions: Phthalimide derivatives can be employed as ligands in Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
  • Nucleophilic substitution reactions: Phthalimide can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of new functional groups onto other molecules .

Biomedical Research Applications

Phthalimide exhibits various biological properties that make it relevant in biomedical research. Some potential areas of exploration include:

  • Antimicrobial activity: Studies suggest that certain phthalimide derivatives possess antimicrobial properties and could be explored for the development of novel antibiotics .
  • Anticancer properties: Phthalimide derivatives have been investigated for their potential antitumor activity, with some showing promising results in preclinical studies .
  • Enzyme inhibitors: Phthalimide-based compounds can act as inhibitors for various enzymes, offering potential therapeutic applications in different diseases .

2H-1,4-Benzoxazine-2,3(4H)-dione is a heterocyclic aromatic compound characterized by its unique structure, which consists of a benzene ring fused with an oxazine and imide functional groups. Its molecular formula is C₈H₅NO₃, and it has a molecular weight of approximately 163.13 g/mol. The compound appears as a white to off-white solid and exhibits notable stability under standard conditions. Its structure includes an imide group that can undergo various chemical modifications, making it valuable in organic synthesis and medicinal chemistry .

Phthalimide itself does not possess a well-defined mechanism of action in biological systems. However, its derivatives can exhibit various biological activities depending on the functional groups attached to the imide ring []. Some studies suggest potential antimicrobial and anticancer properties of certain phthalimide derivatives [].

Phthalimide is generally considered to have low toxicity. However, excessive exposure can cause irritation to the skin, eyes, and respiratory tract []. It is also advisable to handle it with care due to its slightly flammable nature [].

  • Nucleophilic Substitution: The carbonyl group in the imide can be attacked by nucleophiles, leading to the formation of N-substituted derivatives.
  • Reduction: The compound can be reduced to yield corresponding amines, which are significant in pharmaceutical applications.
  • Hydrolysis: Kinetic studies indicate that hydrolysis of the compound is fractional order with respect to hydroxide ion concentration, suggesting a complex reaction mechanism .

2H-1,4-Benzoxazine-2,3(4H)-dione exhibits various biological activities:

  • Antimicrobial Properties: Some derivatives have shown potential antimicrobial activity against various pathogens.
  • Anticancer Activity: Certain modifications of the compound have been investigated for their efficacy in cancer treatment.
  • Analgesic Effects: It has been noted for its analgesic properties, making it relevant in pain management research .

Several methods are employed for synthesizing 2H-1,4-Benzoxazine-2,3(4H)-dione:

  • From Phthalic Anhydride: Phthalic anhydride reacts with oximes in the presence of base (e.g., triethylamine) to yield the benzoxazine derivative.
  • Using Dicarboxylic Acid Chlorides: Dicarboxylic acid chlorides can react with oximes to form the desired compound under specific conditions .
  • Oxidation Reactions: The oxidation of naphthalene or phthalic anhydride can also produce intermediates leading to this compound.

The applications of 2H-1,4-Benzoxazine-2,3(4H)-dione span various fields:

  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses in treating infections and cancers.
  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

Interaction studies involving 2H-1,4-Benzoxazine-2,3(4H)-dione have highlighted its reactivity with various biological molecules:

  • Protein Binding: The compound can interact with proteins, influencing their activity and stability.
  • Enzyme Inhibition: Some studies suggest that its derivatives may inhibit specific enzymes involved in disease pathways.
  • Cellular Uptake: Investigations into how the compound is taken up by cells are ongoing to understand its pharmacokinetics better .

Several compounds share structural similarities with 2H-1,4-Benzoxazine-2,3(4H)-dione. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
2H-1,3-Benzoxazine-2,4(3H)-dioneBenzoxazineExhibits different reactivity patterns than 1,4-dione.
PhthalimideImideKnown for its role in organic synthesis; less versatile.
3-Benzyl-2H-benzoxazine-2,4(3H)-dioneSubstituted BenzoxazineEnhanced biological activity due to benzyl substitution.
1H-2,3-Benzoxazine-1,4(3H)-dioneBenzoxazineDifferent nitrogen positioning affects reactivity.

Each of these compounds has distinct properties and applications but shares a common structural motif that allows for comparative analysis in terms of reactivity and biological activity .

XLogP3

1

Other CAS

3597-63-5

Wikipedia

2H-1,4-Benzoxazine-2,3(4H)-dione

Dates

Modify: 2023-08-15

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